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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of

chloromethanesulfonyl chloride (CMS-Cl), a key reagent in organic synthesis and drug

development. Aimed at researchers, scientists, and professionals in the pharmaceutical and

chemical industries, this document details the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for CMS-Cl, alongside standardized experimental

protocols for data acquisition.

Executive Summary
Chloromethanesulfonyl chloride (ClCH₂SO₂Cl) is a bifunctional molecule containing both a

reactive sulfonyl chloride group and a chloromethyl group. This unique structure makes it a

valuable building block for introducing the chloromethanesulfonyl moiety into various molecular

scaffolds. Accurate and reliable spectroscopic data are paramount for reaction monitoring,

quality control, and structural elucidation of its derivatives. This guide presents a consolidated

resource of such data.

Spectroscopic Data
The following tables summarize the key spectroscopic data for chloromethanesulfonyl
chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR)

The ¹H NMR spectrum of chloromethanesulfonyl chloride in deuterated chloroform (CDCl₃)

exhibits a single sharp singlet for the two equivalent protons of the methylene group.

Chemical Shift (δ) Multiplicity Integration Assignment

~4.8 ppm (estimated) Singlet 2H ClCH₂SO₂Cl

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon NMR)

No experimental ¹³C NMR data for chloromethanesulfonyl chloride was found in the

searched literature. However, computational prediction provides an estimated chemical shift for

the single carbon atom.

Chemical Shift (δ) Assignment

60-70 ppm (predicted) ClCH₂SO₂Cl

Infrared (IR) Spectroscopy
The IR spectrum of chloromethanesulfonyl chloride is characterized by strong absorption

bands corresponding to the stretching vibrations of the sulfonyl group.

Wavenumber (cm⁻¹) Intensity Assignment

~1385 cm⁻¹ Strong S=O Asymmetric Stretch

~1180 cm⁻¹ Strong S=O Symmetric Stretch

~750 cm⁻¹ Medium-Strong C-Cl Stretch

~580 cm⁻¹ Medium S-Cl Stretch

Mass Spectrometry (MS)
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Electron ionization mass spectrometry of chloromethanesulfonyl chloride results in a

characteristic fragmentation pattern. The molecular ion is often weak or absent.

m/z Relative Intensity Assignment

113/115 Moderate [M - Cl]⁺

99 Moderate [SO₂Cl]⁺

85 Moderate [CH₂SO₂Cl]⁺

64 Strong [SO₂]⁺

49/51 Base Peak [CH₂Cl]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic

patterns for chlorine-containing fragments.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Prepare a solution of chloromethanesulfonyl chloride by dissolving

approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

Acquisition Parameters for ¹H NMR:

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Acquisition Parameters for ¹³C NMR:

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 45-90 degrees.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the longer

relaxation times of carbon nuclei.

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio.

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the

TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or Neat Liquid Cell

Sample Preparation (ATR): Place a single drop of neat chloromethanesulfonyl chloride
directly onto the ATR crystal.

Sample Preparation (Neat Liquid Cell): Use a demountable liquid cell with infrared-

transparent windows (e.g., NaCl or KBr plates). Place a drop of the neat liquid between the

two plates and assemble the cell.

Background Collection: Record a background spectrum of the empty ATR crystal or liquid

cell.

Sample Analysis: Acquire the spectrum of the sample over the mid-IR range (typically 4000-

400 cm⁻¹).
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Processing: The final spectrum is presented in terms of transmittance or absorbance as a

function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of chloromethanesulfonyl chloride into the

mass spectrometer, typically via a direct insertion probe or through a gas chromatograph

(GC-MS). The sample is vaporized in the ion source.

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons

(typically 70 eV). This causes ionization and fragmentation of the molecules.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and record their abundance.

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualizations
To aid in the understanding of the analytical workflow, the following diagram illustrates the

logical progression from sample to spectroscopic data interpretation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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